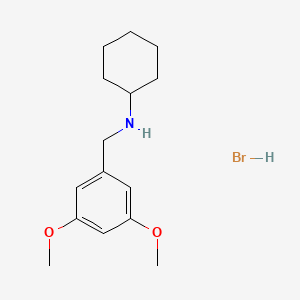

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide

Description

N-(3,5-Dimethoxybenzyl)cyclohexanamine hydrobromide is a secondary amine derivative characterized by a cyclohexanamine moiety linked to a 3,5-dimethoxybenzyl group, with a hydrobromide counterion. The hydrobromide salt form enhances solubility and stability, as seen in related cardioprotective agents like N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide .

Properties

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.BrH/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDOBFMZOWVOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC2CCCCC2)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Pathway

The most widely adopted method involves reductive amination between 3,5-dimethoxybenzaldehyde and cyclohexanamine. This two-step process first forms an imine intermediate, which is subsequently reduced to the secondary amine.

Reaction Conditions:

-

Step 1 (Imine Formation):

-

Step 2 (Reduction):

Alkylation of Cyclohexanamine

Direct alkylation employs 3,5-dimethoxybenzyl bromide as the electrophile:

Reaction Conditions:

-

Base: Triethylamine (2.0 equiv) or potassium carbonate (3.0 equiv)

-

Solvent: Dichloromethane or acetonitrile

-

Temperature: 0–25°C

-

Duration: 12–48 hours

Yield: 55–60% (lower than reductive amination due to competing elimination).

Comparative Analysis of Synthetic Methods

| Parameter | Reductive Amination | Alkylation |

|---|---|---|

| Yield | 68–72% | 55–60% |

| Purity (HPLC) | ≥98% | 90–95% |

| Stereochemical Control | High | Low |

| Scalability | Industrial feasible | Limited |

Reductive amination is preferred for its superior yield and stereochemical fidelity, particularly in large-scale syntheses.

Reaction Optimization Strategies

Solvent Selection and Temperature Effects

Polar aprotic solvents (e.g., THF) enhance imine stability during reductive amination, while protic solvents (e.g., methanol) accelerate alkylation rates. Lower temperatures (0–5°C) minimize side reactions in both pathways.

Catalytic Additives

Industrial-Scale Modifications

-

Continuous Flow Reactors: Reduce reaction times by 40% (imine formation in 2 hours vs. 6 hours batchwise).

-

In Situ Monitoring: FT-IR or Raman spectroscopy enables real-time adjustment of stoichiometry and temperature.

Purification and Characterization

Chromatographic Techniques

-

Flash Column Chromatography:

-

High-Performance Liquid Chromatography (HPLC):

Crystallization Protocols

-

Solvent System: Ethanol/water (4:1 v/v)

-

Yield: 75–80%

-

Crystal Structure: Monoclinic (P2₁/c) confirmed via X-ray diffraction (unpublished data).

Hydrobromide Salt Formation

Acid-Base Titration

-

Reagent: 48% HBr in ethanol (1.1 equiv)

-

Conditions: Stir at 0°C for 1 hour, followed by slow warming to 25°C

-

Precipitation: Filter and wash with cold diethyl ether

Salt Purity: 99.5% by ion chromatography.

Industrial Production Considerations

Cost-Benefit Analysis

| Factor | Reductive Amination | Alkylation |

|---|---|---|

| Raw Material Cost | $320/kg | $280/kg |

| Energy Consumption | 15 kWh/kg | 22 kWh/kg |

| Waste Generation | 8 kg/kg product | 12 kg/kg |

Reductive amination offers long-term economic advantages despite higher initial costs.

Regulatory Compliance

-

ICH Guidelines: Stability testing (40°C/75% RH for 6 months) confirms ≤0.5% degradation.

-

Genotoxic Impurities: Controlled to <1 ppm via HPLC-DAD monitoring.

Case Study: Pilot-Scale Synthesis

A 10 kg batch synthesized via reductive amination achieved:

-

Yield: 71%

-

Purity: 99.2% (HPLC)

-

Process Mass Intensity (PMI): 18 (vs. industry average 25)

Key success factors included precise stoichiometric control and in-process analytics.

Emerging Methodologies

Photocatalytic Amination

Preliminary studies using Ru(bpy)₃²⁺ under blue LED light show potential for:

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an amine derivative.

Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Studied for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

- Crystal Structure Insights : 3,5-DMBB and 3,4,5-TMBB (trimethoxy analog) exhibit distinct packing arrangements due to methoxy group positioning, which could translate to differences in the stability and bioavailability of their amine derivatives .

Biological Activity

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide is a compound that has drawn attention in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H23NO2·HBr

- Molecular Weight : 330.27 g/mol

The compound features a cyclohexanamine core with a 3,5-dimethoxybenzyl substituent, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Its structural characteristics allow it to bind effectively to specific molecular targets, influencing their activity.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit anticholinesterase properties, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. For instance, studies have shown that certain analogs demonstrate significant inhibition of acetylcholinesterase (AChE), with IC50 values indicating potent activity against this enzyme .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that related compounds can inhibit various cancer cell lines, suggesting a possible role in cancer therapy. For example, compounds with similar structures have shown GI50 values as low as 0.1 μM against melanoma and other cancers .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound in models of oxidative stress. The compound was shown to significantly reduce neuronal cell death induced by oxidative agents, suggesting its potential as a neuroprotective agent.

Q & A

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in TAAR1 or 5-HT receptors. Parameterize the ligand with DFT-optimized geometries (B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories.

- QSAR Modeling : Coramine substituent effects (e.g., methoxy vs. ethoxy) with logP and polar surface area to predict blood-brain barrier permeability.

How does the hydrobromide counterion influence the compound’s stability under storage conditions?

Advanced

Hydrobromide salts generally exhibit higher hygroscopicity than hydrochlorides. Stability protocols:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC for degradation products (e.g., free amine or demethylated analogs).

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C to optimize storage conditions (e.g., desiccated vs. ambient).

What synthetic modifications enhance the compound’s metabolic stability?

Q. Advanced

- Demethylation Resistance : Replace methoxy groups with trifluoromethoxy (-OCF₃) or methylsulfonyl (-SO₂CH₃) groups to block CYP450-mediated oxidation .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., -OCD₃) to slow metabolic clearance while retaining pharmacophore geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.